N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide
Description
N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide is a complex organic compound featuring a cyclopentene ring, a thiazole ring, and a propanamide group
Properties
IUPAC Name |
N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-6-9-1-2-10(5-9)14-12(16)4-3-11-7-17-8-13-11/h1-2,7-10,15H,3-6H2,(H,14,16)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDPSGPNDPDAGI-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC(=O)CCC2=CSC=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC(=O)CCC2=CSC=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide typically involves multiple steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications to introduce the hydroxymethyl group.
Thiazole Ring Synthesis: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The cyclopentene and thiazole rings are then coupled through a series of reactions, including amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, I2), Friedel-Crafts acylation reagents
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated thiazoles
Scientific Research Applications
Chemistry
In organic synthesis, N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide can serve as a building block for more complex molecules
Biology
This compound may exhibit biological activity due to the presence of the thiazole ring, which is a common motif in many bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of the cyclopentene and thiazole rings might confer unique pharmacological activities, making it a candidate for drug development.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.
Mechanism of Action
The mechanism of action of N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxymethyl group could form hydrogen bonds with active site residues, while the thiazole ring could participate in π-π interactions or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
- N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)acetamide
Uniqueness
N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(1,3-thiazol-4-yl)propanamide is unique due to the specific combination of the cyclopentene and thiazole rings, along with the propanamide group. This combination is not commonly found in other compounds, which may confer unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
